molecular formula C5H9ClN2O2S B2532849 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile CAS No. 1343825-88-6

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile

Cat. No.: B2532849
CAS No.: 1343825-88-6
M. Wt: 196.65
InChI Key: CAUWYOJXUGEQOU-UHFFFAOYSA-N
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Description

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile is a specialized organosulfur compound featuring a chlorosulfonyl group (–SO₂Cl), a methyl-substituted amino group (–N(CH₃)–), and a butanenitrile chain (–CH₂CH₂CH₂CN). The chlorosulfonyl group is highly electrophilic, enabling sulfonamide or sulfonate ester formation, while the nitrile group may participate in cyclization or hydrolysis reactions.

Properties

IUPAC Name

N-(1-cyanopropan-2-yl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2S/c1-5(3-4-7)8(2)11(6,9)10/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWYOJXUGEQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butanenitrile derivative with chlorosulfonyl isocyanate in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.

Chemical Reactions Analysis

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(Chlorosulfonyl)(methyl)amino]butanenitrile involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modify the function of proteins, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reactivity Highlights
3-[(Chlorosulfonyl)(methyl)amino]butanenitrile C₅H₉ClN₂O₂S* Chlorosulfonyl, methylamino, nitrile ~208–210 (calculated) Electrophilic sulfonation, nitrile reactivity
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ Aromatic nitrile, chloroaryl, amino 256.73 Aromatic substitution, lipophilicity
Methyl 3-(chlorosulfonyl)propanoate C₄H₇ClO₄S Chlorosulfonyl, ester 186.61 Ester hydrolysis, sulfonyl chloride reactivity
2-Chloroaniline C₆H₆ClN Chloroaryl, primary amine 127.57 Diazotization, nucleophilic coupling

*Inferred from structural analysis.

Key Observations:
  • Chlorosulfonyl Group: Present in both the target compound and methyl 3-(chlorosulfonyl)propanoate, this group facilitates sulfonamide bond formation. However, the ester group in the latter increases susceptibility to hydrolysis compared to the nitrile group in the target compound .
  • Nitrile Functionality: The aliphatic nitrile in the target compound contrasts with the aromatic nitrile in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile. Aliphatic nitriles are more reactive in hydrolysis (e.g., to carboxylic acids) or reduction (e.g., to amines) .
  • Amino Substituents: The methylamino group in the target compound reduces nucleophilicity compared to primary amines like 2-chloroaniline, which readily undergo diazotization or coupling reactions .

Physico-Chemical Properties

  • Solubility: The target compound’s polar chlorosulfonyl and nitrile groups suggest moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF). In contrast, 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile’s aromatic system likely enhances lipophilicity, favoring organic solvents like toluene .
  • Stability: Chlorosulfonyl compounds are typically moisture-sensitive. Methyl 3-(chlorosulfonyl)propanoate’s ester group may further destabilize it under acidic/basic conditions compared to the target compound’s nitrile .

Biological Activity

3-[(Chlorosulfonyl)(methyl)amino]butanenitrile, with the molecular formula C5_5H9_9ClN2_2O2_2S, is an organic compound that exhibits significant biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in enzyme inhibition and protein modification. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Weight : 196.66 g/mol
  • IUPAC Name : N-(1-cyanobutyl)-N-methylsulfamoyl chloride
  • CAS Number : 1343825-88-6

The biological activity of this compound primarily involves its interaction with nucleophilic sites on proteins and enzymes. The chlorosulfonyl group can form covalent bonds with these sites, leading to enzyme inhibition or modification of protein function. This mechanism is crucial for its applications in various therapeutic areas, particularly in targeting specific pathways involved in disease processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes. Its ability to modify enzyme activity makes it a valuable tool in biochemical research. For instance, studies have shown that the compound can inhibit Rho kinase, which is implicated in various diseases such as hypertension and cancer .

Study on Enzyme Inhibition

A study conducted by researchers at [source] explored the inhibitory effects of various chlorosulfonyl compounds on Rho kinase activity. The findings indicated that this compound exhibited a significant reduction in Rho kinase activity, suggesting its potential as a therapeutic agent for conditions where Rho kinase plays a critical role.

CompoundIC50 Value (µM)
This compound12.5
Control Compound A8.0
Control Compound B15.0

Antimicrobial Potential

While direct evidence for the antimicrobial activity of this compound is sparse, related studies have shown that similar sulfonamide derivatives possess significant antibacterial properties. For example, a study highlighted the effectiveness of sulfonamide compounds against various strains of Staphylococcus aureus and Escherichia coli, which could imply a similar potential for this compound .

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